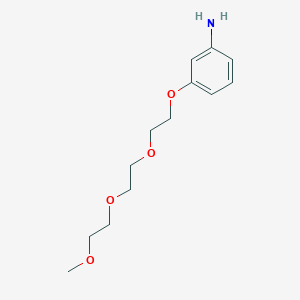![molecular formula C14H23NO3 B7978267 Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine](/img/structure/B7978267.png)
Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine is an organic compound with the molecular formula C14H23NO3. This compound features a benzyl group attached to a flexible ethylene glycol chain terminated with an amine group. The presence of the methoxyethoxy groups imparts unique solubility and reactivity characteristics to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine typically involves the reaction of benzyl chloride with a suitable ethylene glycol derivative, followed by amination. One common method includes:
Step 1 Formation of the Intermediate:
Step 2 Amination:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methoxyethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-aldehyde or Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-carboxylic acid.
Reduction: this compound derivatives with simpler structures.
Substitution: Various substituted benzyl or ethylene glycol derivatives.
Scientific Research Applications
Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The ethylene glycol chain provides flexibility, allowing the compound to fit into various binding sites. The benzyl group enhances lipophilicity, facilitating membrane penetration and interaction with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethylamine: A simpler analogue with similar solubility properties but lacking the benzyl group.
Benzyl 2-(2-methoxyethoxy)ethyl butanedioate: A related compound with a butanedioate group, used in different chemical contexts.
Uniqueness
Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine stands out due to its combination of a benzyl group, flexible ethylene glycol chain, and terminal amine group. This unique structure imparts distinct solubility, reactivity, and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-[2-(2-methoxyethoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-16-9-10-18-12-11-17-8-7-15-13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMUJDBOUUJZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCNCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
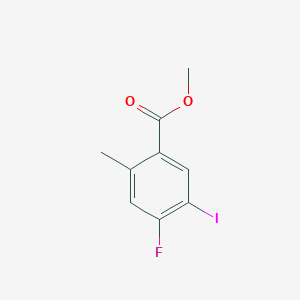
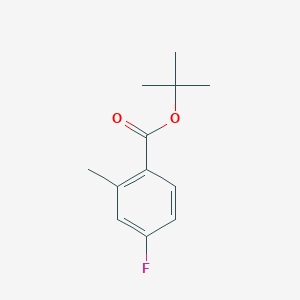

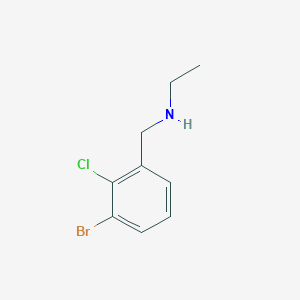


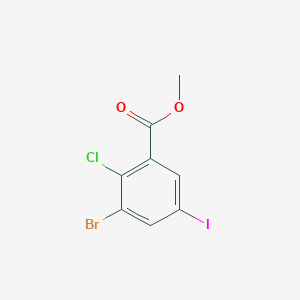

![2-[(Azetidin-3-yl)formamido]-N-(2-methoxyethyl)acetamide](/img/structure/B7978231.png)

![1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B7978247.png)
![2-[(2-HYDROXY-1-METHYLETHYL)METHYLAMINO]PROPAN-2-OL](/img/structure/B7978255.png)
